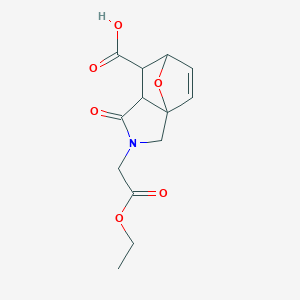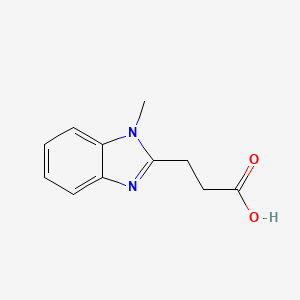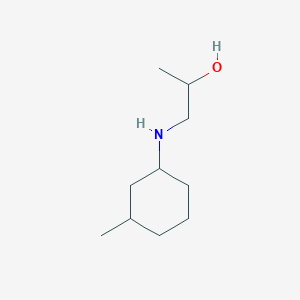
9-Methyl-9H-carbazole-2-carbaldehyde
Descripción general
Descripción
9-Methyl-9H-carbazole-2-carbaldehyde is a chemical compound with the empirical formula C14H11NO . Its molecular weight is approximately 209.24 .
Molecular Structure Analysis
The molecular structure of 9-Methyl-9H-carbazole-2-carbaldehyde can be represented by the SMILES stringCn1c2ccccc2c3ccc (C=O)cc13 . This indicates that the molecule consists of a carbazole group with a methyl group at the 9-position and a carbaldehyde group at the 2-position. Physical And Chemical Properties Analysis
9-Methyl-9H-carbazole-2-carbaldehyde is a solid at room temperature . Its empirical formula is C14H11NO, and it has a molecular weight of 209.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Photophysical Properties and Sensing Applications
A study by Telore et al. (2015) explored the photophysical properties of chromophoric extended styryls derived from carbazole-based compounds, including 9-Methyl-9H-Carbazole-2-Carbaldehyde derivatives. These compounds demonstrated promising applications in fluorescence molecular rotors for viscosity sensing, thanks to their enhanced fluorescence intensity in aggregation and viscosity-dependent emissions【Telore, Satam, & Sekar, 2015】.
Molecular Structure and Spectroscopy Analysis
Wang et al. (2015) conducted a comprehensive study on 9-p-tolyl-9H-carbazole-3-carbaldehyde, a compound structurally similar to 9-Methyl-9H-Carbazole-2-Carbaldehyde. This research involved X-ray diffraction, vibrational and electronic spectra analysis, providing insights into the molecular structure and characteristics of such compounds【Wang et al., 2015】.
Optical Properties and Photopolymerization
Abro et al. (2017) synthesized carbazole-based dyes containing aldehyde and cyanoacetic acid groups, including derivatives of 9-Methyl-9H-Carbazole-2-Carbaldehyde. These compounds showed potential as dyes/photosensitizers due to their absorption peaks and uniform coplanar-conjugated molecular structures, making them suitable for photopolymerization applications【Abro et al., 2017】.
Application in Novel Fluorescent Probes
You-min (2014) reported the synthesis of a novel near-infrared fluorescence probe based on 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, a related compound to 9-Methyl-9H-Carbazole-2-Carbaldehyde. This probe demonstrated potential in near-infrared applications, highlighting the versatility of carbazole derivatives in fluorescent probe design【You-min, 2014】.
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 9-Methyl-9H-carbazole-2-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
9-methylcarbazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-7-6-10(9-16)8-14(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHAZPUGZRPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9H-carbazole-2-carbaldehyde | |
CAS RN |
108793-90-4 | |
| Record name | 108793-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)






![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)

